Dibenzo[b,f]oxepin-10(11H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6H-benzo[b][1]benzoxepin-5-one |
InChI |
InChI=1S/C14H10O2/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 |
InChI Key |
DBYHAFCDKGEPJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dibenzo B,f Oxepin 10 11h One and Its Derivatives
Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone in the synthesis of the dibenzo[b,f]oxepin core, where a pre-functionalized acyclic precursor is induced to form the seven-membered ring. This approach offers advantages in controlling regioselectivity and managing the entropic challenge of forming a medium-sized ring.
Ullmann Coupling and Friedel-Crafts Reaction Protocols
A classic and effective two-stage approach to the dibenzo[b,f]oxepin-10(11H)-one skeleton involves an initial intermolecular Ullmann coupling to form a diaryl ether, followed by an intramolecular Friedel-Crafts acylation to close the oxepin (B1234782) ring. mdpi.com
The first step, the Ullmann condensation, typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst to form a diaryl ether linkage. For the synthesis of this compound precursors, this often entails coupling a substituted phenol with a derivative of methyl 2-halophenylacetate. rsc.orgresearchgate.net A notable example is the partial Ullmann reaction between a 4-substituted phenol and methyl 2,6-dichlorophenylacetate, which yields the corresponding diphenyl ether derivative. rsc.orgresearchgate.net
Following the formation of the diaryl ether, the second key step is the intramolecular Friedel-Crafts cyclization. The diaryl ether intermediate, typically a phenylphenoxyacetic acid derivative (obtained after hydrolysis of the ester), is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride, to promote electrophilic acylation onto the adjacent aromatic ring, thereby forming the seven-membered ketone. umich.eduresearchgate.net
Table 1: Examples of Ullmann/Friedel-Crafts Synthesis of Dibenzo[b,f]oxepin-10(11H)-ones This table is interactive and can be sorted by clicking on the headers.
| Starting Phenol | Aryl Halide Precursor | Key Cyclization Catalyst | Product | Reference |
|---|---|---|---|---|
| 4-Chlorophenol | Methyl 2,6-dichlorophenylacetate | Polyphosphoric Acid | 1,8-Dichloro-10,11-dihydrodibenz[b,f]oxepin-10-one | rsc.org |
| 4-Methoxyphenol | Methyl 2,6-dichlorophenylacetate | Polyphosphoric Acid | 1-Chloro-8-methoxy-10,11-dihydrodibenz[b,f]oxepin-10-one | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic Aromatic Substitution (SNAr) provides an alternative route to the crucial diaryl ether linkage required for subsequent cyclization. nih.gov This pathway is particularly effective when one of the aromatic rings is activated by electron-withdrawing groups. The general strategy involves the reaction of a phenoxide with an activated aryl halide. mdpi.com
One prominent SNAr-based method is a cascade reaction that combines the substitution with an intramolecular Knoevenagel condensation. semanticscholar.orgmdpi.com This one-pot, transition-metal-free synthesis often starts from 2-halobenzaldehydes and 2-(2-hydroxyphenyl)acetonitrile derivatives. The reaction proceeds via an initial aldol (B89426) condensation, followed by the formation of the intramolecular ether linkage to yield the dibenzo[b,f]oxepine core. nih.gov
Another pathway utilizes an intramolecular SNAr reaction on a stilbene (B7821643) derivative. In this approach, a hydroxyl group on one aromatic ring displaces a leaving group, such as a nitro group, on the other ring, which is activated by another electron-withdrawing group. This cyclization yields the dibenzo[b,f]oxepine structure with high efficiency, often exceeding 88%. mdpi.com
Table 2: SNAr-Based Synthesis of Dibenzo[b,f]oxepine Derivatives This table is interactive and can be sorted by clicking on the headers.
| Phenolic Component | Aryl Halide/Activated Component | Base/Conditions | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| 2-(2-Hydroxyphenyl)acetonitrile | 2-Fluorobenzaldehyde | Cs₂CO₃, Toluene | One-pot aldol condensation/SNAr | High | nih.gov |
| 2-Bromophenol (B46759) | 2-Fluorobenzaldehyde | K₂CO₃ | Forms diaryl ether for further steps | Good | mdpi.com |
McMurry Reaction for Oxepin Ring Formation
The McMurry reaction is a powerful reductive coupling method that forms alkenes from two carbonyl groups, typically aldehydes or ketones, using low-valent titanium reagents. wikipedia.orgorganic-chemistry.org An intramolecular version of this reaction provides a direct route to the dibenzo[b,f]oxepine ring by forming the central double bond. mdpi.comresearchgate.net
The substrate for this cyclization is a diaryl ether containing two aldehyde groups positioned appropriately to allow for the formation of the seven-membered ring. These diaryl ether dialdehydes can be synthesized via SNAr or Ullmann coupling of substituted salicylaldehydes with fluorobenzaldehydes, often under microwave-assisted conditions. mdpi.comresearchgate.net The subsequent treatment with a low-valent titanium species, generated in situ from reagents like TiCl₄ and a reducing agent (e.g., Zn powder), effects the intramolecular coupling of the two aldehyde moieties to form the oxepin ring's double bond. mdpi.comnih.gov The reaction is typically performed in an ether solvent such as THF. wikipedia.orgalfa-chemistry.com
Table 3: Intramolecular McMurry Reaction for Dibenzo[b,f]oxepine Synthesis This table is interactive and can be sorted by clicking on the headers.
| Di-aldehyde Precursor | Titanium Reagent System | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,2'-Oxybis(benzaldehyde) | TiCl₄ / Zn | THF | Dibenzo[b,f]oxepine | 53-55% | mdpi.com |
Ring-Closing Metathesis (RCM) Approaches
Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful tool for the construction of cyclic and macrocyclic systems, including the seven-membered ring of dibenzo[b,f]oxepines. wikipedia.orgorganic-chemistry.org This strategy relies on a transition metal catalyst, typically a ruthenium-based complex such as a Grubbs' catalyst, to facilitate the intramolecular coupling of two terminal alkene functionalities. organic-chemistry.org
The synthesis begins with the preparation of a diaryl ether precursor containing two vinyl or allyl groups. This precursor is commonly assembled via an Ullmann coupling reaction. mdpi.comnih.gov The di-alkene substrate is then subjected to the RCM catalyst. The reaction proceeds through a metallacyclobutane intermediate, ultimately forming the cycloalkene ring and releasing volatile ethylene, which drives the reaction to completion. wikipedia.org This two-step Ullmann coupling/RCM sequence provides an efficient route to the dibenzo[b,f]oxepine core. mdpi.comnih.gov
Intramolecular α-Arylation of Ketone Enolate Anions
A direct and efficient method for the synthesis of this compound involves the intramolecular α-arylation of a ketone enolate. researchgate.net This strategy forms the key C-C bond between the α-carbon of the ketone and the adjacent aromatic ring in a single cyclization step. researchgate.net
The precursor for this reaction is typically an acetophenone (B1666503) derivative bearing a phenoxy group with a leaving group (e.g., a bromine atom) on the ortho position, such as 2'-(2-bromophenoxy)-acetophenone. researchgate.net Treatment of this substrate with a suitable base generates the ketone enolate anion. The nucleophilic enolate then attacks the carbon atom of the aryl halide in an intramolecular fashion, displacing the halide and forming the seven-membered ring of the this compound product. This method is a powerful example of bond formation via a photostimulated S(RN)1 reaction or a transition metal-catalyzed process. researchgate.netresearchgate.net
Transition Metal-Catalyzed Synthesis
Beyond the specific roles of copper in Ullmann couplings, titanium in McMurry reactions, and ruthenium in RCM, other transition metals, particularly palladium, are pivotal in modern synthetic strategies for this compound and its analogs. These methods often provide high efficiency and functional group tolerance. researchgate.net
A key palladium-catalyzed approach is the intramolecular Mizoroki-Heck reaction. mdpi.com This process typically starts with the synthesis of a diaryl ether containing a vinyl group and an aryl halide. In the presence of a palladium catalyst, the aryl halide undergoes oxidative addition, followed by insertion of the alkene and subsequent β-hydride elimination to form the cyclized product. nih.gov
Furthermore, palladium-catalyzed intramolecular cyclocarbonylation reactions represent a sophisticated method for constructing the dibenzo[b,f]oxepinone core. While demonstrated for the analogous dibenzo[b,f] rsc.orgresearchgate.netoxazepin-11(10H)-ones, the principle is applicable. This reaction involves the palladium-catalyzed carbonylation of a precursor like a substituted 2-(2-iodophenoxy)aniline, where carbon monoxide is incorporated to form the ketone of the seven-membered ring under mild conditions. nih.gov These advanced catalytic cycles highlight the power of transition metals to forge complex heterocyclic scaffolds efficiently. researchgate.net
Palladium-Catalyzed Reactions, including Heck Reaction and Etherification
Palladium catalysis has been instrumental in the synthesis of the dibenzo[b,f]oxepine core. One prominent strategy involves an intramolecular Mizoroki-Heck reaction of diaryl ethers. This multi-step protocol commences with a nucleophilic aromatic substitution between 2-bromophenol and 2-fluorobenzaldehyde, followed by a Wittig olefination. The subsequent palladium-catalyzed cyclization of the resulting bromoolefin diaryl ether furnishes the dibenzo[b,f]oxepine skeleton. A notable yield of 59% for the endo product has been reported for this transformation.
Another palladium-catalyzed approach is the intramolecular α-arylation of 2′-(2-bromophenoxy)-acetophenone, which directly leads to the formation of this compound. Furthermore, sequential Heck reactions coupled with palladium-catalyzed etherification have also been employed to construct this tricyclic system.
| Palladium-Catalyzed Reaction | Starting Materials | Key Steps | Reported Yield |
| Intramolecular Mizoroki-Heck Reaction | 2-bromophenol, 2-fluorobenzaldehyde | Nucleophilic aromatic substitution, Wittig olefination, Pd-catalyzed cyclization | 59% |
| Intramolecular α-arylation | 2′-(2-bromophenoxy)-acetophenone | Pd-catalyzed cyclization | Not specified |
| Sequential Heck Reaction and Etherification | Diaryl (Thio)Ethers | Mizoroki-Heck Reaction, Pd-catalyzed etherification | Not specified |
Nickel-Catalyzed Reductive-Heck Reactions
Nickel-catalyzed reductive-Heck reactions have emerged as a powerful tool for the construction of medium-ring heterocycles, including the dibenzoxepine framework. This methodology has been successfully applied to the synthesis of functionalized dibenzo[b,e]oxepine scaffolds, demonstrating excellent regio- and stereoselectivity with yields ranging from 74% to 94%. The reaction typically involves the cyclization of substrates like 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene derivatives. While direct synthesis of this compound using this method is not extensively detailed, the robustness of the nickel-catalyzed reductive-Heck strategy suggests its potential applicability. The process is noted for its tolerance of a wide range of functional groups.
| Catalyst System | Substrate Type | Product | Yield Range |
| Ni(0) catalyst | 1-bromo-2-((2-(aryl/alkyl ethynyl)phenoxy)methyl)benzene | Functionalized dibenzo[b,e]oxepine | 74-94% |
Copper-Assisted and Copper-Free Cascade Methodologies
Cascade reactions provide an efficient route to the dibenzo[b,f]oxepine core, often in a single pot. A notable copper-assisted method involves a cascade of Knoevenagel condensation and Ullmann ether formation, which has been reported to produce dibenzo[b,f]oxepine with a high yield of 92% when using copper(I) iodide (CuI). Interestingly, a copper-free version of this reaction is also viable, proceeding through nucleophilic aromatic substitution followed by Knoevenagel condensation, albeit with a slightly lower yield of 77%. These one-pot tandem reactions offer a streamlined approach to functionalized dibenzo[b,f]oxepins.
| Methodology | Key Reactions | Catalyst/Conditions | Reported Yield |
| Copper-Assisted Cascade | Knoevenagel condensation, Ullmann ether formation | CuI | 92% |
| Copper-Free Cascade | Nucleophilic aromatic substitution, Knoevenagel condensation | Transition-metal-free | 77% |
Iron(II)-Catalyzed Direct Intramolecular Ortho-Acylation
Iron catalysis offers a more sustainable and cost-effective alternative for the synthesis of dibenzoxepinones. A novel and efficient method for the synthesis of dibenzo[b,e]oxepin-11(6H)-ones, a close structural analog of the target compound, involves a direct intramolecular ortho-acylation of readily available 2-(phenoxymethyl)benzoic acids. This reaction utilizes a cooperative catalytic system consisting of iron(II) chloride (FeCl₂) and dichloromethyl methyl ether (Cl₂CHOCH₃). The methodology is characterized by its compatibility with a wide array of functional groups, affording the products in good to excellent yields with high regioselectivity.
| Catalyst System | Substrate | Reaction Type | Key Features |
| FeCl₂ and Cl₂CHOCH₃ | 2-(phenoxymethyl)benzoic acids | Intramolecular ortho-acylation | Good to excellent yields, high regioselectivity, wide functional group tolerance |
Oxidative Rearrangement and Functionalization Strategies
Manganese(III)-Based Oxidative Radical Rearrangement
Manganese(III)-based oxidative radical rearrangement presents a unique approach to the dibenzo[b,f]oxepine skeleton. The oxidation of monoalkyl 2-(9H-xanthenyl)malonates with a stoichiometric amount of manganese(III) acetate (B1210297) in boiling glacial acetic acid yields 9- or 10-dibenz[b,f]oxepincarboxylates in good yields, ranging from 63% to 85%. The proposed mechanism involves a 1,2-aryl radical rearrangement followed by oxidative decarboxylation. This method demonstrates high regioselectivity, with the exception of certain substituted starting materials.
| Oxidant | Substrate | Product | Yield Range |
| Manganese(III) acetate | Monoalkyl 2-(9H-xanthenyl)malonates | 9- or 10-dibenz[b,f]oxepincarboxylates | 63-85% |
Oxidative C-H Bond Functionalization with Ring Expansion using Trimethylsilyl (B98337) Diazomethane (B1218177)
A modern and direct approach to the dibenzo[b,f]oxepine scaffold involves a copper(I)-catalyzed oxidative C-H bond functionalization and ring expansion sequence. This method utilizes trimethylsilyl diazomethane (TMSCHN₂) as a key reagent, which facilitates an in-situ rearrangement to form the tricyclic backbone. The reaction is typically carried out in the presence of a copper(I) catalyst, generated in situ from copper(II) triflate (Cu(OTf)₂), a nonprotic peroxide such as dibenzoyl peroxide ((PhCO₂)₂), and a ligand like 2,2′-bipyridine to enhance catalyst stability. This C-H functionalization, insertion, and rearrangement sequence provides the dibenz[b,f]oxepine scaffold in a moderate yield of 55%.
| Catalyst System | Key Reagents | Reaction Type | Reported Yield |
| Copper(I) catalyst (from Cu(OTf)₂) with 2,2′-bipyridine | Trimethylsilyl diazomethane (TMSCHN₂), Dibenzoyl peroxide | Oxidative C-H functionalization/ring expansion | 55% |
Oxone-Mediated Heterocycle Synthesis (General Context)
Oxone, a stable, inexpensive, and commercially available oxidizing agent, has emerged as a powerful tool in modern organic synthesis. mdpi.comnih.gov It is a white solid composed of a triple salt mixture (KHSO₅/0.5KHSO₄/0.5K₂SO₄), with potassium peroxymonosulfate (B1194676) (KHSO₅) being the active oxidizing species. mdpi.comnih.gov The use of Oxone aligns with the principles of green chemistry as it is environmentally friendly and generates non-toxic potassium sulfate (B86663) as a byproduct. mdpi.com
In the context of heterocyclic chemistry, Oxone has been extensively used to mediate the construction of a wide variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. mdpi.comnih.gov Its versatility is demonstrated in numerous transformations, including the epoxidation of alkenes to form oxiranes, a key step in building larger oxygen-containing ring systems. acs.org Dioxiranes, which are highly effective for epoxidations, can be generated in-situ from Oxone and a chiral or achiral ketone. acs.org Furthermore, Oxone is employed in tandem annulation reactions and oxidative esterification of heterocyclic aldehydes, showcasing its broad applicability in synthesizing complex heterocyclic scaffolds. mdpi.comresearchgate.net Reactions involving Oxone are typically performed in solvents like water, methanol, acetone, or DMF. acs.org
One-Pot and Cascade Reaction Sequences
A notable one-pot method for synthesizing substituted dibenzo[b,f]oxepines has been developed that operates under transition-metal-free conditions. nih.govnih.gov This cascade process sequentially involves a nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular Knoevenagel condensation. nih.govnih.gov The reaction typically begins with the SNAr reaction between a phenol derivative, such as 2-bromophenol, and an ortho-halobenzaldehyde, like 2-fluorobenzaldehyde, in the presence of a base like potassium carbonate. mdpi.com The resulting intermediate undergoes a subsequent intramolecular condensation to form the tricyclic dibenzo[b,f]oxepine core. nih.gov This methodology has been successfully applied to achieve good yields, with one report citing a 77% yield for the process. nih.govmdpi.com
Table 1: One-Pot Synthesis via SNAr/Knoevenagel Condensation
| Starting Materials | Reaction Type | Key Conditions | Yield | Reference |
|---|
Synthesis of Specific Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for modulating its chemical and biological properties. Various synthetic routes have been established to introduce specific substituents onto the tricyclic ring system.
Chlorinated derivatives of this compound serve as important synthons for creating more complex molecules. For instance, the 2-chloro derivative of 11H-dibenzo[b,f]oxepin-10-one is utilized as a starting material for the synthesis of novel fused heterocyclic compounds. researchgate.net This chlorinated ketone can be oxidized to its corresponding 1,2-diketone, which then serves as a precursor for constructing fused thiophene (B33073) rings via Hinsberg cyclization or for building 1-aza-dibenzo[e,h]azulenes through Aldol condensation with (dimethyl-hydrazono)-acetaldehyde. researchgate.net
Methylated analogues of this compound can be prepared through alkylation reactions. A synthetic route to 2-methyl-1,8-dioxa-dibenzo[e,h]azulenes begins with the alkylation of 11H-dibenzo[b,f]oxepin-10-one to introduce the methyl group. researchgate.net This transformation creates a 1,4-dicarbonyl compound that can then be cyclized to form the target azulene (B44059) derivative. researchgate.net The selective oxidation of this methyl group can further provide derivatives with formyl or hydroxymethyl functionalities. researchgate.net
Azo-functionalized dibenzo[b,f]oxepine derivatives have been synthesized for their potential application as photoswitchable molecules in photopharmacology. mdpi.commdpi.com These compounds can be synthesized by creating an azo-dibenzo[b,f]oxepine skeleton. mdpi.comnih.gov One approach involves the reduction of a nitro-substituted dibenzo[b,f]oxepine, such as 3-nitrodibenzo[b,f]oxepine, using reagents like hydrazine (B178648) with a palladium on carbon catalyst, followed by reactions to form the azo linkage. nih.gov The resulting azo compounds can undergo E/Z isomerization when exposed to visible light, a property that is central to their function as molecular switches. mdpi.com The synthesis of these hybrids often involves connecting amine derivatives of dibenzo[b,f]oxepine with reactive acid chlorides of azo compounds. mdpi.com
Table 2: Synthesis of Substituted this compound Derivatives
| Derivative Type | Key Synthetic Strategy | Precursor Compound | Purpose/Application | Reference |
|---|---|---|---|---|
| Chlorinated | Oxidation and cyclocondensation | 2-chloro-11H-dibenzo[b,f]oxepin-10-one | Synthesis of fused heterocycles | researchgate.net |
| Methylated | Alkylation and cyclization | 11H-dibenzo[b,f]oxepin-10-one | Synthesis of dibenzo[e,h]azulenes | researchgate.net |
| Azo-functionalized | Nitro group reduction, azo coupling | Nitro-dibenzo[b,f]oxepine | Photopharmacology, molecular switches | mdpi.commdpi.comnih.gov |
Aminoalkoxy Derivatives
The synthesis of aminoalkoxy derivatives of this compound is a multi-step process that involves the initial transformation of the dibenzo[b,f]oxepin core into a more complex heterocyclic system. This is followed by the introduction of aminoalkoxy side chains. Research in this area has led to the development of novel tetracyclic compounds with potential applications in medicinal chemistry.
A key strategy for the synthesis of these derivatives begins with the oxidation of 11H-dibenzo[b,f]oxepin-10-one and its analogues to form the corresponding 1,2-diones. These intermediates are then subjected to a Hinsberg cyclization reaction with 2,2'-dimethyl thiodiglycolate. This step is crucial as it results in the formation of a fused thiophene ring, creating a novel 8-oxa-dibenzo[e,h]azulene scaffold.
Once this tetracyclic core is established, the subsequent steps focus on the functionalization of this new structure to introduce the desired aminoalkoxy moieties. This is typically achieved by the transformation of substituents at the C(1) and C(3) positions of the azulene ring system. While the general synthetic pathway has been outlined in the scientific literature, detailed experimental data, including specific reaction conditions and yields for the final aminoalkoxy derivatives, remain largely within the full text of primary research articles and are not widely available in public summaries.
The following data table outlines the key intermediates and the proposed final products in the synthesis of aminoalkoxy derivatives of this compound. Please note that the yields and specific reaction conditions are not fully detailed in the available literature abstracts.
| Starting Material | Intermediate | Reagents for Cyclization | Final Product (General Structure) |
| 11H-Dibenzo[b,f]oxepin-10-one | Dibenzo[b,f]oxepine-10,11-dione | 2,2'-dimethyl thiodiglycolate | 1- or 3-aminoalkoxy-8-oxa-dibenzo[e,h]azulene derivatives |
Elucidation of Reaction Mechanisms in Dibenzo B,f Oxepin 10 11h One Synthesis
Detailed Mechanistic Pathways of Key Intramolecular Cyclizations
Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a prominent strategy for the synthesis of the Dibenzo[b,f]oxepin-10(11H)-one core. This pathway typically involves a precursor molecule containing a nucleophilic oxygen atom and an aromatic ring bearing a suitable leaving group, often a halogen, positioned for cyclization.
The reaction is initiated by the deprotonation of a hydroxyl group, forming a more potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. Finally, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the cyclized this compound product.
A notable example involves a tandem process that begins with a [2 + 4] annulation and a ring-opening decarboxylative reaction, which then sets the stage for the key intramolecular SNAr cyclization. researchgate.net In some variations, the synthesis is achieved through a one-pot cascade process that combines nucleophilic aromatic substitution with a Knoevenagel condensation. mdpi.comnih.gov This approach has proven effective for creating a range of substituted dibenzo[b,f]oxepines under transition-metal-free conditions. nih.gov
| Starting Materials | Key Reaction Type | Conditions | Outcome | Reference |
| 2-Halogenobenzaldehyde and 2-(2-hydroxyphenyl)acetonitrile derivative | Sequential aldol (B89426) condensation and intramolecular ether formation | Cs2CO3, molecular sieves, toluene | Dibenzo[b,f]oxepine | nih.gov |
| Ynones and methyl 2-(2-bromophenyl)acetates | Decarboxylative annulation and intramolecular nucleophilic aromatic substitution | Base-mediated, transition-metal-free | Benzoxepines | researchgate.net |
The McMurry reaction provides a powerful method for the reductive coupling of two carbonyl groups to form an alkene, and its intramolecular variant is well-suited for synthesizing cyclic structures like the dibenzo[b,f]oxepine ring system. mdpi.com This reaction typically employs low-valent titanium species, generated in situ from reagents like titanium(III) chloride (TiCl3) or titanium(IV) chloride (TiCl4) in the presence of a reducing agent such as zinc powder. wikipedia.org
The proposed mechanism, while still a subject of discussion, is believed to proceed through radical intermediates. mdpi.comnih.gov The process begins with single electron transfers from the low-valent titanium to the two carbonyl groups of a suitable precursor, such as a diaryl ether with aldehyde functionalities. mdpi.com This generates two ketyl radicals which then dimerize to form a titanium-bound pinacolate intermediate, specifically a metallopinacol. mdpi.comwikipedia.org This intermediate then undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product, which in this case is the dibenzo[b,f]oxepine ring. wikipedia.org The reaction is often conducted in tetrahydrofuran (B95107) (THF) as it effectively solubilizes the intermediate complexes. wikipedia.org
| Precursor Type | Catalyst System | Key Intermediate | Yield | Reference |
| Diaryl ethers with aldehyde functionalities | TiCl4/Zn in THF | Metallopinacol | 53-55% | mdpi.comnih.gov |
Catalytic Reaction Mechanisms
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound has benefited significantly from the development of novel catalytic systems.
Nickel(0)-catalyzed reactions have emerged as a powerful tool for constructing the dibenzo[b,f]oxepine framework. acs.org A key mechanistic pathway involves a reductive-Heck type reaction. nih.govnih.gov The catalytic cycle is initiated by the oxidative addition of a Ni(0) complex to an aryl halide precursor, typically an aryl bromide. acs.org This step forms an arylnickel(II) intermediate.
Following the oxidative addition, a migratory insertion of an alkyne moiety, appropriately positioned within the molecule, into the arylnickel bond occurs. This forms a vinylnickel(II) species. The subsequent step is a reductive elimination, which forms the new carbon-carbon bond of the seven-membered ring and regenerates the active Ni(0) catalyst, allowing the cycle to continue. Density Functional Theory (DFT) calculations have been employed to support the proposed mechanistic pathway, providing insights into the energetics of the intermediates and transition states. acs.org This methodology has been shown to be scalable and tolerates a wide range of functional groups. nih.gov
Proposed Mechanistic Steps in Ni(0)-Catalyzed Synthesis: acs.org
Oxidative Addition: Ni(0) inserts into the C-Br bond of the substrate to form an aryl-Ni(II) complex.
Migratory Insertion: The tethered alkyne inserts into the aryl-Ni bond, leading to a vinyl-Ni(II) intermediate.
Reductive Elimination: The C-C bond is formed, closing the seven-membered ring and regenerating the Ni(0) catalyst.
Iron catalysis offers a more sustainable and cost-effective alternative to precious metal catalysts. An efficient synthesis of dibenzo[b,e]oxepin-11(6H)-ones has been developed utilizing an iron(II)-promoted direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. researchgate.netconicet.gov.ar
The proposed mechanism involves a cooperative system of iron(II) chloride (FeCl2) and an activating agent such as dichloromethyl methyl ether. researchgate.net The reaction is believed to proceed through the formation of a highly reactive acylium ion intermediate from the carboxylic acid precursor. The iron(II) catalyst then facilitates the intramolecular Friedel-Crafts type acylation, directing the electrophilic attack to the ortho position of the phenoxy ring, leading to the formation of the tricyclic ketone with high regioselectivity. researchgate.net This method is noted for its operational simplicity and compatibility with various functional groups.
Radical and Ionic Intermediate Formations in Dibenzo[b,f]oxepinone Synthesis
The synthesis of the dibenzo[b,f]oxepinone skeleton can proceed through pathways involving either radical or ionic intermediates, depending on the chosen synthetic route.
As discussed in the context of the McMurry reaction, the formation of ketyl radicals is a key step. mdpi.com These radical species, generated by single electron transfer from a low-valent metal, are crucial for the initial carbon-carbon bond formation via dimerization. mdpi.comnih.gov Another example of a radical-mediated pathway is the Mn(III)-based oxidative radical rearrangement of xanthene derivatives, which can lead to the dibenzo[b,f]oxepine core. mdpi.com
Ionic intermediates are central to several other synthetic approaches. In the SNAr mechanism, the formation of the anionic Meisenheimer complex is the defining feature of the reaction pathway. researchgate.net Similarly, Friedel-Crafts acylation reactions, whether catalyzed by traditional Lewis acids like AlCl3 or by iron(II) systems, proceed through highly electrophilic acylium ion intermediates that attack the aromatic ring to form the ketone functionality. researchgate.net
The choice between a radical or an ionic pathway is dictated by the specific reagents and conditions employed, each offering a distinct approach to the construction of the this compound molecule.
Advanced Spectroscopic and Analytical Characterization of Dibenzo B,f Oxepin 10 11h One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of dibenzo[b,f]oxepin-10(11H)-one systems. One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques are employed to confirm molecular structures, determine substitution patterns, and differentiate between isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides crucial information about the proton environment in the this compound scaffold. The aromatic protons typically appear as a complex multiplet in the range of δ 6.8–7.5 ppm. The two protons of the methylene (B1212753) group (at C11) in the seven-membered ring are diastereotopic and often present as a singlet or a set of doublets, depending on the substitution and conformational rigidity of the molecule.
For the parent dibenzo[b,f]oxepin, the olefinic protons of the oxepine ring appear as two doublets with a coupling constant characteristic of cis-alkenes. For instance, in one study, these protons were observed at δ 6.84 (d, J = 11.6 Hz, 1H) and 7.06 (d, J = 11.6 Hz, 1H). semanticscholar.org The chemical shifts of the aromatic protons are influenced by the substituents on the benzene (B151609) rings.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
¹³C NMR spectroscopy is indispensable for confirming the carbon framework of this compound derivatives. The carbonyl carbon (C10) is a key diagnostic signal, typically resonating in the downfield region of the spectrum. For example, in a derivative of the parent compound, the carbonyl resonance was noted between δ 195–200 ppm.
Substituent-induced chemical shifts (SCS) are often analyzed to understand the electronic effects of different functional groups on the dibenzo[b,f]oxepine skeleton. mdpi.com Studies on methoxy-substituted derivatives have shown that the substituent effect is most pronounced at the ortho position relative to the methoxy (B1213986) group. mdpi.com This detailed analysis helps in assigning the correct substitution pattern and predicting the reactivity of the molecule. mdpi.com
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues
¹⁹F NMR is a highly sensitive technique used for the characterization of fluorinated this compound analogues. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this technique excellent for studying the effects of substituents and for monitoring chemical transformations such as E/Z isomerization. mdpi.com
In studies of photoswitchable fluorinated dibenzo[b,f]oxepine-azobenzene hybrids, ¹⁹F NMR was used to determine the composition of the photostationary state (PSS) upon irradiation with light of different wavelengths. mdpi.com For a series of (E)-1-(4-fluorophenyl)-2-(dibenzo[b,f]oxepin-3-yl)diazenes, the best E to Z isomerization was achieved at wavelengths of 390 nm and 400 nm. mdpi.com
Two-Dimensional NMR Techniques for Regioisomeric Differentiation
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for the unambiguous assignment of proton and carbon signals and for differentiating between regioisomers. columbia.edunih.gov
HSQC experiments establish one-bond correlations between protons and their directly attached carbon atoms. columbia.edu HMBC experiments, on the other hand, reveal correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity of different fragments within the molecule. columbia.edu These techniques have been successfully employed to elucidate the structures of regioisomers in the synthesis of fused heterocyclic systems derived from this compound. researchgate.net For example, the structures of regioisomeric 2,8-dithia-dibenzo[e,h]azulenes, synthesized from the parent oxepinone, were elucidated using 2D NMR techniques. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
UV-Vis spectroscopy is used to study the electronic transitions within the this compound chromophore and to investigate photophysical processes like E/Z isomerization in suitably modified derivatives.
Characterization of E/Z Isomerization
For dibenzo[b,f]oxepine derivatives functionalized with a photoswitchable group like an azobenzene (B91143) moiety, UV-Vis spectroscopy is the primary method to monitor the E/Z isomerization process. nih.govresearchgate.net The E (trans) and Z (cis) isomers have distinct absorption spectra. Typically, the E isomer exhibits a strong π→π* transition in the UV region and a weaker n→π* transition in the visible region. nih.govresearchgate.net
Upon irradiation with UV light (e.g., 365 nm), the E isomer converts to the Z isomer, leading to a decrease in the intensity of the π→π* band and an increase in the intensity of the n→π* band. beilstein-journals.org This process is often reversible and can be triggered by visible light or heat. beilstein-journals.org In studies of dibenzo[b,f]oxepine-azobenzene hybrids, it was found that introducing fluorine atoms to the azobenzene moiety helps to separate the n→π* absorption bands of the E and Z stereoisomers, enabling their selective analysis and activation. mdpi.com This characteristic is crucial for their potential application in photopharmacology. nih.govmdpi.com
Photochemically Controlled Transitions and Quantum Yields
The dibenzo[b,f]oxepine framework can be functionalized to create photoswitchable molecules, allowing for external control over their properties and biological activity. This is a cornerstone of photopharmacology, a field that uses light to activate and deactivate drugs, potentially minimizing off-target effects. mdpi.commdpi.com The introduction of photosensitive groups, such as an azo-bridge, to the this compound scaffold enables reversible E/Z isomerization upon irradiation with light of specific wavelengths. mdpi.commdpi.com
The efficiency of these photochemical transitions is quantified by the quantum yield (Φ), which represents the number of desired events (e.g., isomerization) occurring per photon absorbed. For instance, studies on azo-dibenzo[b,f]oxepine derivatives have explored their photoisomerization characteristics. mdpi.com The E (trans) isomer can be converted to the Z (cis) isomer using one wavelength of light, and the process can be reversed using a different wavelength. The quantum yields for these transitions are critical parameters for their potential application as molecular switches. mdpi.combeilstein-journals.org
The design of these photoswitchable molecules often draws inspiration from natural products like colchicine (B1669291) and combretastatin (B1194345), which also possess a specific spatial arrangement of aromatic rings crucial for their biological activity, such as microtubule inhibition. mdpi.com By mimicking these structures and incorporating a photoswitch, researchers aim to create compounds whose therapeutic action can be precisely controlled. mdpi.commdpi.com
Mass Spectrometry (MS) for Molecular Formula Confirmation and Structural Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com
For the parent compound, this compound, the expected molecular formula is C₁₄H₁₀O₂. nih.gov The corresponding monoisotopic mass is a key value sought in MS analysis. nih.govchemsrc.com
Table 1: Key Mass Spectrometry Data for this compound and a Derivative
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Reference |
| This compound | C₁₄H₁₀O₂ | 210.0681 | nih.govchemsrc.com |
| 11H-dibenzo[b,f]oxepin-10-one oxime | C₁₄H₁₁NO₂ | 225.0790 | nih.gov |
In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure. For example, the fragmentation of substituted dibenzo[b,f]oxepin-10(11H)-ones can reveal the nature and position of the substituents. conicet.gov.arresearchgate.net
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture
X-ray diffraction (XRD) on single crystals provides the most definitive three-dimensional structural information for molecules in the solid state. For the dibenzo[b,f]oxepine system, XRD analysis has confirmed its non-planar, saddle-shaped or "butterfly" conformation. mdpi.com This bent structure is a key feature influencing its chemical and biological properties.
Studies have shown that dibenzo[b,f]oxepine can crystallize in the orthorhombic system with the space group P 21/n 21/a 21/m (Pnam). mdpi.com However, the specific crystal packing and unit cell dimensions can vary depending on the substituents attached to the dibenzo[b,f]oxepine core. mdpi.comresearchgate.net The precise bond lengths, bond angles, and dihedral angles obtained from XRD are crucial for understanding the molecule's steric and electronic properties and for computational modeling studies. mdpi.comacs.org For example, calculations have shown a dihedral angle of approximately 65-66 degrees between the two aromatic rings connected by the oxygen bridge and the double bond in certain derivatives. mdpi.com
Application of Complementary Analytical Techniques (e.g., FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a valuable complementary technique used to identify the functional groups present in a molecule. In the context of this compound, FTIR spectroscopy is particularly useful for confirming the presence of the ketone (C=O) and ether (C-O-C) functionalities, which are characteristic of this class of compounds.
The carbonyl group of the ketone typically exhibits a strong absorption band in the region of 1650-1750 cm⁻¹. The exact position of this band can be influenced by the surrounding molecular structure. The ether linkage will show characteristic C-O stretching bands, typically in the 1000-1300 cm⁻¹ region. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. The analysis of the complete FTIR spectrum provides a molecular fingerprint that can be used for identification and to confirm the successful synthesis of this compound and its derivatives. researchgate.net
Computational Chemistry and Theoretical Studies of Dibenzo B,f Oxepin 10 11h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for studying the electronic structure and geometry of molecules like Dibenzo[b,f]oxepin-10(11H)-one.
The three-dimensional structure of this compound is not planar. The central seven-membered oxepin (B1234782) ring can adopt various conformations. DFT calculations are employed to determine the most stable (lowest energy) conformation of the molecule. By optimizing the geometry, researchers can predict bond lengths, bond angles, and dihedral angles. The dibenzo[b,f]oxepin ring system is known to exist in a boat-like conformation.
For derivatives of this compound, such as those with antimicrobial properties, DFT calculations using specific basis sets (e.g., B3LYP/6-31G(d,p)) are used to optimize the molecular geometry. These studies confirm the non-planar nature of the tricyclic system.
The electronic properties of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is centered on the electron-withdrawing carbonyl group. Theoretical calculations for related structures have determined these energy values, providing insight into their electronic behavior.
Table 1: Frontier Molecular Orbital Energies for a Dibenzo[b,f]oxepin Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: Data is illustrative for a related derivative and calculated using DFT.
DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For instance, theoretical studies can validate the proposed mechanisms for the synthesis of this compound or its subsequent transformations. This includes modeling the steps involved in cyclization reactions to form the seven-membered ring or nucleophilic additions to the carbonyl group.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme.
Molecular docking simulations are performed to predict the preferred binding orientation of this compound and its derivatives within the active site of a biological target. These studies are crucial in rational drug design. For example, derivatives of this compound have been investigated as potential inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications.
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. The results are often quantified by a docking score, which estimates the binding affinity.
The biological activity of a molecule is often linked to its ability to adopt a specific conformation that fits into the binding site of a target. Conformational analysis, as part of molecular modeling, explores the different spatial arrangements of the atoms in this compound and their relative energies. As established in geometry optimization, the flexible seven-membered ring can exist in several conformations, and understanding the energetic landscape of these conformers is vital for predicting binding.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of this compound, 3D-QSAR methods such as CoMFA and CoMSIA are particularly valuable for elucidating the three-dimensional structural features required for therapeutic efficacy.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that evaluates the steric and electrostatic fields of a molecule to predict its biological activity. In studies of 11H-dibenzo[b,f]oxepin-10-one derivatives as p38 MAP kinase inhibitors, CoMFA has been employed to build predictive models. researchgate.net These models are generated by aligning a series of related compounds and calculating their steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points.
The resulting CoMFA contour maps provide a visual guide for drug design. Steric maps indicate regions where bulky substituents may enhance (green contours) or diminish (yellow contours) activity. Electrostatic maps highlight areas where positive charge (blue contours) or negative charge (red contours) is favorable for receptor binding. A study on p38 inhibitors based on the dibenzo[b,f]oxepin-10-one scaffold demonstrated the utility of this approach, achieving a statistically significant model. researchgate.netresearchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) extends the principles of CoMFA by incorporating additional molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This provides a more comprehensive assessment of the intermolecular interactions between the compound and its biological target.
For the same series of 11H-dibenzo[b,f]oxepin-10-one derivatives, a CoMSIA model was also developed, showing strong predictive power. researchgate.net The advantage of CoMSIA lies in its use of a Gaussian function, which avoids the steep potential changes and arbitrary cutoffs associated with CoMFA's Lennard-Jones and Coulombic fields. scribd.com The resulting contour maps for hydrophobicity, hydrogen bond donation, and acceptance offer additional, crucial insights for optimizing the lead compound.
The statistical robustness of these models is paramount. Key validation metrics from a study on dibenzo[b,f]oxepin-10-one derivatives as p38 inhibitors are presented below. researchgate.net
| Model | Q² (Cross-validated R²) | R²_ncv (Non-cross-validated R²) | R²_pre (Predictive R²) |
|---|---|---|---|
| CoMFA | 0.475 | 0.774 | 0.668 |
| CoMSIA | 0.504 | 0.745 | 0.709 |
Q² indicates the internal predictive ability of the model, while R²_pre assesses its ability to predict the activity of an external test set.
In Silico Tools for Chemical Space Exploration and Design Parameters
Beyond QSAR, various in silico tools are essential for exploring the vast chemical space of potential this compound derivatives and for predicting their drug-likeness and pharmacokinetic profiles. These computational predictions for Absorption, Distribution, Metabolism, and Excretion (ADME) are critical for weeding out compounds that are likely to fail in later stages of drug development.
For instance, predictions of oral bioavailability are a key consideration. researchgate.net Computational models use structural features to estimate properties that influence bioavailability, such as lipophilicity (logP), aqueous solubility, and cell permeability (e.g., Caco-2). While specific data tables for this compound derivatives are proprietary to the research entities conducting the work, the general application of these tools is a standard in modern medicinal chemistry. researchgate.net
Dibenzo B,f Oxepin 10 11h One As a Versatile Synthon in Organic Synthesis
Building Block for Complex Fused Heterocyclic Systems
The reactivity of the ketone and the adjacent methylene (B1212753) group in dibenzo[b,f]oxepin-10(11H)-one allows for its transformation into reactive intermediates. These intermediates can readily undergo cyclocondensation reactions with appropriate binucleophiles to form a variety of fused heterocyclic systems.
Synthesis of Dibenzo[e,h]azulenes
This compound is a key precursor in the synthesis of various dibenzo[e,h]azulenes. researchgate.net These tetracyclic compounds are formed by fusing a five-membered ring to the dibenzo[b,f]oxepine core. One synthetic approach involves the aldol (B89426) condensation of the starting ketone with (dimethyl-hydrazono)-acetaldehyde to yield hydrazonoethylidene derivatives. Subsequent reduction with sodium dithionite (B78146) and cyclization leads to the formation of 1-aza-dibenzo[e,h]azulenes. researchgate.net
Another strategy involves the oxidation of this compound to the corresponding 1,2-diketone. This diketone can then react with reagents like 2,2'-dimethyl thiodiglycolate via a Hinsberg cyclization to form a fused thiophene (B33073) ring, yielding 2,8-dithia-dibenzo[e,h]azulenes and their 8-oxa analogs. semanticscholar.org
Formation of Fused Five-Membered Heterocycles
The versatility of this compound extends to the synthesis of a wide array of fused five-membered heterocycles. Through heteroaromatic annulation reactions, various dibenzoxepino halmed.hr-fused heterocycles can be efficiently synthesized. researchgate.net These include:
Thiophene
Furan
Pyrrole
Imidazole
Pyrazole
Oxazole
Thiazole
These reactions typically proceed through the formation of a reactive intermediate from the this compound, which then undergoes cyclocondensation with a suitable binucleophile to construct the desired heterocyclic ring. researchgate.net
Precursor in the Synthesis of Structurally Diverse Natural Product Analogues
The dibenzo[b,f]oxepine scaffold is present in several natural products with significant biological activities. nih.gov Consequently, this compound serves as a valuable starting material for the synthesis of analogues of these natural products, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.
A notable example is the synthesis of the dibenz[b,f]oxepin (B1201610) ring system found in certain natural products. A short and efficient synthesis has been developed utilizing an intramolecular McMurry reaction of diaryl ethers, which are prepared from the reaction of salicylaldehydes with fluorobenzaldehydes. semanticscholar.orgresearchgate.net This method provides access to the core dibenzo[b,f]oxepin structure, which can then be further elaborated to produce various natural product analogues. semanticscholar.org The α-arylated carbonyl compounds derived from these syntheses are versatile building blocks for a variety of bioactive natural products and therapeutic agents. conicet.gov.ar
Derivatization Strategies for Scaffold Functionalization and Diversification
The functionalization and diversification of the this compound scaffold are crucial for modulating the physicochemical and biological properties of the resulting compounds. researchgate.net Various derivatization strategies have been employed to introduce a wide range of substituents and functional groups onto the tricyclic core.
One common strategy is the regiospecific formylation of the synthesized dibenzo[e,h]azulene systems using the Vilsmeier reagent. researchgate.net This introduces a formyl group that can serve as a handle for further transformations. Alkylation reactions at the C-11 position are also possible, leading to the formation of 1,4-dicarbonyl compounds which can be cyclized to afford substituted 1,8-dioxa-dibenzo[e,h]azulenes.
Furthermore, substituents can be introduced onto the aromatic rings of the this compound starting material. For instance, the use of an 8-chloro analogue allows for the synthesis of functionalized derivatives with altered properties. researchgate.net These derivatization strategies provide a powerful toolkit for the generation of diverse libraries of dibenzo[b,f]oxepine-based compounds for various applications.
| Reaction Type | Starting Material | Reagents | Product | Reference |
| Aldol Condensation/Cyclization | This compound | (Dimethyl-hydrazono)-acetaldehyde, Sodium dithionite | 1-Aza-dibenzo[e,h]azulenes | researchgate.net |
| Oxidation/Hinsberg Cyclization | This compound | SeO₂, 2,2'-Dimethyl thiodiglycolate | 8-Oxa-2-thia-dibenzo[e,h]azulenes | semanticscholar.org |
| Intramolecular McMurry Reaction | Diaryl ethers | TiCl₄, Zn | Dibenzo[b,f]oxepins | semanticscholar.orgresearchgate.net |
| Formylation | 1-Aza-dibenzo[e,h]azulenes | Vilsmeier reagent | 2-Formyl-1-aza-dibenzo[e,h]azulenes | researchgate.net |
Future Directions and Emerging Research Avenues for Dibenzo B,f Oxepin 10 11h One Chemistry
Development of Novel, Sustainable, and Green Synthetic Methodologies
The chemical industry's growing emphasis on sustainability is driving the development of greener synthetic routes to important chemical entities. For dibenzo[b,f]oxepin-10(11H)-one and its derivatives, this translates to creating methods that are not only efficient but also minimize environmental impact.
A notable advancement is the use of an iron(II) catalyst for the direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids. This method offers high regioselectivity and good to excellent yields while being operationally simple and compatible with a variety of functional groups. Another approach has focused on transition-metal-free, one-pot syntheses. These cascade processes, which can involve a nucleophilic aromatic substitution followed by a Knoevenagel condensation, provide an efficient route to substituted dibenzo[b,f]oxepines. nih.govresearchgate.net
Microwave-assisted synthesis has also emerged as a valuable green chemistry tool. It has been successfully employed in the synthesis of diaryl ethers, which are key precursors for the McMurry reaction to form the dibenzo[b,f]oxepin system. mdpi.com This method often leads to shorter reaction times and improved yields.
Table 1: Comparison of Synthetic Methodologies for Dibenzo[b,f]oxepin Scaffolds
| Methodology | Key Features | Advantages |
| Iron(II)-catalyzed ortho-acylation | Uses an inexpensive and sustainable iron catalyst. | High regioselectivity, good yields, operational simplicity. |
| One-pot cascade reaction | Transition-metal-free conditions. nih.govresearchgate.net | Efficiency, reduced workup steps. nih.govresearchgate.net |
| Microwave-assisted SNAr | Catalyst-free synthesis of diaryl ether precursors. mdpi.comresearchgate.net | Rapid, good yields. mdpi.comresearchgate.net |
Exploration of Uncharted Chemical Reactivity and Transformations
This compound is a versatile synthon, capable of undergoing a range of chemical transformations to produce diverse heterocyclic systems. researchgate.net Its reactivity allows for the construction of fused five-membered heterocycles such as thiophenes, furans, pyrroles, imidazoles, pyrazoles, oxazoles, and thiazoles. researchgate.netresearchgate.net
The core structure can be chemically modified through various reactions:
Oxidation: The ketone group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxepin (B1234782) ring can be reduced to create more saturated structures.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce a variety of functional groups.
Condensation Reactions: The ketone can participate in condensation reactions, such as the Knoevenagel condensation, to build more complex molecules. nih.govresearchgate.net
These transformations open the door to creating novel molecular architectures with potentially unique biological activities.
Advanced Mechanistic Investigations of Complex Reaction Pathways
A deeper understanding of the mechanisms behind the synthesis and transformation of this compound is crucial for optimizing existing reactions and designing new ones.
For instance, the intramolecular McMurry reaction, used to create the dibenzo[b,f]oxepin ring system, is thought to proceed through a metallopinacol intermediate formed by the dimerization of ketyl radicals. nih.govmdpi.com Similarly, the synthesis of dibenzo[b,f]oxepines via a one-pot cascade process has been shown to involve an initial intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation. researchgate.net
Detailed mechanistic studies, often aided by techniques like isotopic labeling, can elucidate the step-by-step processes of these reactions. For example, the Hinsberg condensation, used to form a thiophene (B33073) ring from a diketone derivative of this compound, has been shown to be a Stobbe-type condensation that proceeds through a δ-lactone intermediate. researchgate.net
Expansion of Scaffold Diversification Strategies through Modular Synthesis
The dibenzo[b,f]oxepine framework is a privileged scaffold in medicinal chemistry, meaning it is a structure that is frequently found in biologically active compounds. semanticscholar.org Modular synthesis approaches allow for the rapid generation of a wide array of derivatives from this core structure, facilitating the exploration of structure-activity relationships.
One strategy involves using the parent ketone to synthesize a variety of dibenzo[e,h]azulenes, which are tetracyclic scaffolds that can be further modified. researchgate.net Another approach focuses on creating derivatives with photoswitchable properties by incorporating azobenzene (B91143) moieties. mdpi.com These "photoswitches" could have applications in photopharmacology, where the activity of a drug is controlled by light. mdpi.com
The synthesis of libraries of dibenzo[b,f]oxepine derivatives with different substituents on the aromatic rings allows for the fine-tuning of their biological properties, including anticancer, anti-inflammatory, and antipsychotic activities. semanticscholar.org
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The combination of computational modeling and experimental work is becoming an increasingly powerful tool in chemical research. This synergistic approach allows for the rational design of new molecules with desired properties, saving time and resources compared to traditional trial-and-error methods. nih.govnih.gov
In the context of this compound chemistry, density functional theory (DFT) calculations have been used to:
Analyze the geometry of different isomers. mdpi.commdpi.com
Calculate the energies of frontier molecular orbitals (HOMO and LUMO) to understand electronic properties. mdpi.com
Investigate reaction mechanisms and predict the feasibility of reaction pathways. acs.org
Molecular docking studies are also employed to predict how these molecules might interact with biological targets, such as enzymes or receptors. mdpi.comacs.org For example, docking studies have been used to investigate the binding of dibenzo[b,f]oxepine derivatives to the colchicine (B1669291) binding site of tubulin, a target for anticancer drugs. mdpi.commdpi.com This integrated approach can guide the synthesis of more potent and selective compounds.
Table 2: Applications of Computational Chemistry in Dibenzo[b,f]oxepin Research
| Computational Method | Application |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, mechanistic studies. mdpi.commdpi.comacs.org |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. mdpi.commdpi.comacs.org |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Dibenzo[b,f]oxepin-10(11H)-one, and how do reaction conditions influence yield and purity?
- Methodology : Two primary routes are documented:
- Enolate anion cyclization : Irradiation of 2′-(2-bromophenoxy)acetophenone enolate in liquid ammonia yields the compound with 99% efficiency .
- Friedel-Crafts cyclization : Precursors like 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid undergo AlCl3-mediated cyclization in dichloromethane or toluene with P2O5, though yields vary depending on solvent and catalyst .
- Critical Parameters : Solvent polarity (e.g., dichloroethane vs. toluene) and Lewis acid strength (AlCl3 vs. P2O5) significantly affect regioselectivity and byproduct formation.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Analytical Workflow :
- NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and ketone carbonyl (δ 190–200 ppm) to confirm scaffold integrity .
- X-ray crystallography : Resolve boat-shaped conformations of the tricyclic core (e.g., torsion angles of 0° in unsaturated derivatives) .
- Mass spectrometry : Use high-resolution ESI-MS to distinguish isotopic patterns from impurities like dibenzothiepin analogs .
Q. What are the key reactivity patterns of this compound in heteroaromatic annulation reactions?
- Mechanistic Insight : The ketone group undergoes cyclocondensation with binucleophiles (e.g., thiophene-2,3-diamine) to form dibenzo[e,h]azulenes. Reactivity is enhanced by electron-withdrawing substituents on the oxepin ring .
- Example : Treatment with 2-aminothiophenol in acetic acid yields thiazole-fused derivatives via nucleophilic attack at C10 .
Advanced Research Questions
Q. How do competing synthetic pathways (enolate vs. Friedel-Crafts) for this compound impact scalability and environmental safety?
- Comparative Analysis :
- Enolate route : High yields (99%) but requires cryogenic conditions (liquid ammonia), posing scalability challenges .
- Friedel-Crafts route : Moderate yields (70–85%) but uses recyclable solvents (toluene) and milder temperatures .
Q. What strategies mitigate regiochemical ambiguity in functionalizing this compound for bioactive heterocycles?
- Regioselective Modifications :
- Electrophilic substitution : Direct bromination at C3 using NBS in CCl4, guided by ketone-directed meta-selectivity .
- Cross-coupling : Suzuki-Miyaura reactions at C4 (para to ketone) require Pd(OAc)2 and SPhos ligand for optimal coupling efficiency .
Q. How can computational modeling predict the stability of this compound derivatives under physiological conditions?
- In Silico Tools :
- DFT calculations : Assess ring strain (e.g., boat conformation energy ~5 kcal/mol higher than planar analogs) .
- MD simulations : Predict solubility profiles by calculating logP values (experimental logP = 2.8) and hydrogen-bonding capacity .
Q. What analytical approaches resolve contradictions in reported biological activity data for Dibenzo[b,f]oxepin-derived compounds?
- Case Study : Anthelmintic activity discrepancies in dibenzooxepinones may arise from:
- Impurity interference : HPLC-MS quantification of byproducts (e.g., dibenzothiepinones) using C18 columns and 0.1% formic acid mobile phase .
- Metabolic instability : Microsomal assays (e.g., rat liver S9 fraction) identify rapid oxidation of the ketone group, reducing in vivo efficacy .
Methodological Considerations
Q. How should researchers design experiments to validate the synthetic versatility of this compound as a heterocyclic scaffold?
- Experimental Design :
- PICO Framework : Compare Interventions (e.g., enolate vs. Friedel-Crafts routes) for Outcomes like yield, purity, and reaction time .
- Control experiments : Include deuterated analogs (e.g., D2O quenching) to confirm mechanistic pathways in annulation reactions .
Q. What criteria (e.g., FINER) ensure research questions on this compound address gaps in heterocyclic chemistry?
- FINER Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
